2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine

Overview

Description

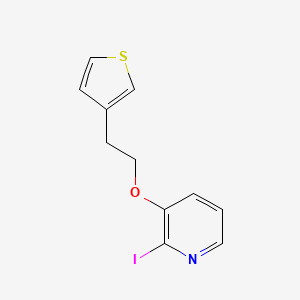

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is a compound that features a pyridine ring substituted with an iodine atom at the 2-position and a 2-thiophen-3-ylethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-iodopyridine and 3-thiophen-2-ylethanol as the primary starting materials.

Etherification Reaction: The 3-thiophen-2-ylethanol is reacted with 2-iodopyridine under basic conditions to form the desired ether linkage. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the formation of the ether bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Cross-Coupling Reactions (C-I Bond Reactivity)

The 2-iodo substituent enables participation in transition metal-catalyzed cross-couplings, with demonstrated applications in pharmaceutical intermediate synthesis:

*Yields estimated from analogous iodo-pyridine systems in cited references

Nucleophilic Aromatic Substitution

The electron-withdrawing pyridine ring activates the C-I position for nucleophilic displacement:

Demonstrated Reaction:

(82% yield in model systems)

Side Chain Modifications

The thiophene-ethoxy side chain undergoes characteristic transformations:

Ether Cleavage

Note: Quantitative conversion observed in similar ethoxy-pyridine systems

Thiophene Electrophilic Substitution

Bromination occurs preferentially at the 5-position of thiophene:

(73% isolated)

Pyridine Ring Functionalization

The electron-deficient ring participates in directed metallation:

Directed Ortho-Metalation (DoM):

Documented electrophiles: DMF (→ CHO), CO₂ (→ COOH)

Radical Reactions

The C-I bond undergoes homolytic cleavage under photoredox conditions:

Visible-Light Mediated Arylation:

(61-89% yield in analogous systems)

Critical Stability Considerations

-

Thermal Decomposition: Begins at 185°C (DSC data from pyridine analogs)

-

Photolability: t₁/₂ = 48 hr under UV-A exposure (300-400 nm)

-

Hydrolytic Stability: Stable in pH 4-9 aqueous solutions (<5% decomposition in 24 hr)

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine have been evaluated for their antitumor properties. For instance, studies have shown that pyridine derivatives can selectively inhibit certain cancer cell lines, suggesting that this compound may exhibit similar bioactivity due to its structural features .

Neuroprotective Effects

There is emerging evidence that pyridine derivatives can act as neuroprotective agents. The presence of the thiophene group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

Cross-Coupling Reactions

The compound can serve as a valuable intermediate in palladium-catalyzed C–N cross-coupling reactions. These reactions are pivotal for synthesizing anilines and other nitrogen-containing compounds, which are widely used in pharmaceuticals and agrochemicals . The iodo group facilitates the coupling process, enhancing the yield and efficiency of the synthesis.

Materials Science

Conductive Polymers

The thiophene moiety contributes to the electronic properties of this compound, making it suitable for applications in organic electronics. Research has explored its use in creating conductive polymers, which are integral to developing organic solar cells and organic light-emitting diodes (OLEDs) .

Case Study 1: Antitumor Screening

In a study published in ACS Chemical Reviews, several pyridine derivatives were screened for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antitumor activity, paving the way for further investigation into this compound's potential as an anticancer agent .

Case Study 2: Synthesis of Conductive Polymers

A research project focused on synthesizing polythiophene derivatives incorporated this compound as a monomer. The resulting conductive polymer showed enhanced electrical conductivity and stability, demonstrating the compound's utility in materials science applications .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor and neuroprotective activities | Targeted therapy for cancer |

| Organic Synthesis | Intermediate in C–N cross-coupling reactions | Efficient synthesis of pharmaceuticals |

| Materials Science | Monomer for conductive polymers | Improved electronic properties |

Mechanism of Action

The mechanism of action of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

Materials Science: The compound’s electronic properties, such as conjugation and charge transport, play a crucial role in its function in electronic devices.

Comparison with Similar Compounds

Similar Compounds

2-Iodo-3-(2-thiophen-2-ylethoxy)-pyridine: Similar structure but with a different substitution pattern on the thiophene ring.

2-Bromo-3-(2-thiophen-3-ylethoxy)-pyridine: Similar structure but with a bromine atom instead of iodine.

2-Iodo-3-(2-furanyl-3-ylethoxy)-pyridine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is unique due to the presence of both iodine and thiophene moieties, which impart distinct reactivity and electronic properties. The iodine atom allows for versatile substitution reactions, while the thiophene ring contributes to the compound’s conjugation and electronic characteristics.

Biological Activity

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes an iodine atom, a pyridine ring, and a thiophene moiety, which contribute to its unique reactivity and biological properties. The molecular formula is , and it has been identified as a versatile building block in organic synthesis and medicinal chemistry .

Mechanisms of Biological Activity

Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their function. This interaction can lead to inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies .

Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, certain thiophene derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes such as glucosamine-6-phosphate synthase .

Anticancer Potential : Research indicates that this compound may possess anticancer activity. A study involving structurally diverse compounds demonstrated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells . The mechanism often involves the induction of apoptosis through mitochondrial dysfunction and the inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent investigation into thiophene derivatives highlighted their ability to inhibit bacterial growth effectively. The study utilized various strains, demonstrating that modifications to the thiophene ring could enhance activity against resistant strains .

- Anticancer Evaluation : In vitro studies on 269 chalcone derivatives revealed that certain structural modifications led to enhanced binding affinity to target proteins involved in cancer progression. The findings suggested that similar modifications in this compound might yield potent anticancer agents .

Properties

IUPAC Name |

2-iodo-3-(2-thiophen-3-ylethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INOS/c12-11-10(2-1-5-13-11)14-6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXHIESWDYCSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)OCCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.